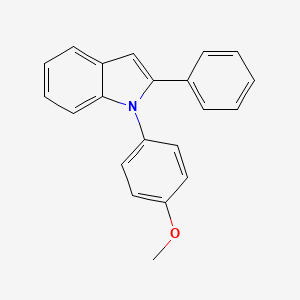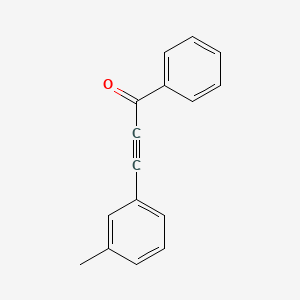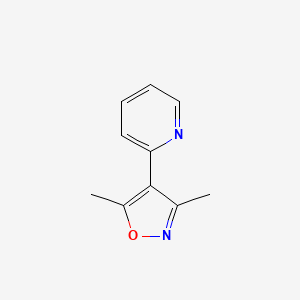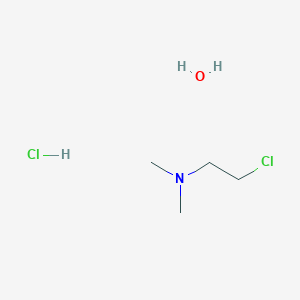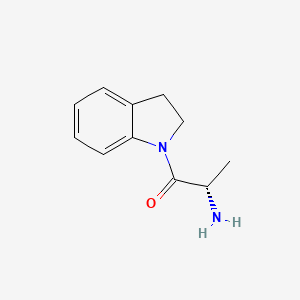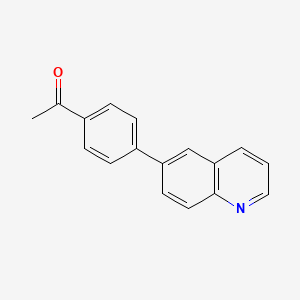
4-(6'-Methoxy-2-naphthyl)-4-hydroxy-but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6’-Methoxy-2-naphthyl)-4-hydroxy-but-3-en-2-one is a chemical compound known for its unique structure and properties It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group at the 6’ position and a hydroxy group at the 4 position of the but-3-en-2-one chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6’-Methoxy-2-naphthyl)-4-hydroxy-but-3-en-2-one typically involves the condensation of 6-methoxy-naphthaldehyde with acetone under basic conditions. This reaction yields 4-(6-methoxy-2-naphthyl)-3-buten-2-one as an intermediate, which can then be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of palladium catalysts and acid catalysis for ester cleavage are common steps in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(6’-Methoxy-2-naphthyl)-4-hydroxy-but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of naphthalene, such as naphthols, naphthoquinones, and substituted naphthalenes .
Scientific Research Applications
4-(6’-Methoxy-2-naphthyl)-4-hydroxy-but-3-en-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antibacterial and antifungal properties
Medicine: Explored for its anti-inflammatory and analgesic effects, similar to other naphthalene derivatives.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-(6’-Methoxy-2-naphthyl)-4-hydroxy-but-3-en-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators . Additionally, its antibacterial activity may be attributed to its ability to disrupt bacterial cell wall synthesis or function .
Comparison with Similar Compounds
Similar Compounds
Naproxen: A well-known nonsteroidal anti-inflammatory drug (NSAID) with a similar naphthalene structure.
Nabumetone: Another NSAID that is metabolized to 6-methoxy-2-naphthylacetic acid, sharing structural similarities with the compound .
2-(6-Methoxy-2-naphthyl)propionamide: A derivative with potential antibacterial and antifungal activities.
Uniqueness
4-(6’-Methoxy-2-naphthyl)-4-hydroxy-but-3-en-2-one is unique due to its specific substitution pattern and the presence of both methoxy and hydroxy groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C15H14O3 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
4-hydroxy-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one |
InChI |
InChI=1S/C15H14O3/c1-10(16)7-15(17)13-4-3-12-9-14(18-2)6-5-11(12)8-13/h3-9,17H,1-2H3 |
InChI Key |
DXHMLWZECUPYHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=C(C1=CC2=C(C=C1)C=C(C=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B14120104.png)
![N-(4-ethynylphenyl)-N'-[4-[(fluorosulfonyl)oxy]phenyl]-Urea](/img/structure/B14120112.png)
![6-[[5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14120126.png)

